4-Methoxy-5-methyl-2-amino-benzamide
Description
4-Methoxy-5-methyl-2-amino-benzamide is a benzamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 4, a methyl group (-CH₃) at position 5, and an amino group (-NH₂) at position 2. The benzamide core (a benzene ring linked to a carboxamide group) is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-4-methoxy-5-methylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,10H2,1-2H3,(H2,11,12) |
InChI Key |
RURNIKQBKQSAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Methoxy-5-methyl-2-amino-benzamide with structurally related benzamides, focusing on substituent effects, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Selected Benzamides
Key Comparative Analysis
Substituent Effects on Bioactivity Chloro vs. Methyl at C5: The substitution of chlorine (electron-withdrawing) at position 5 in 4-Amino-5-chloro-2-methoxybenzamide enhances gastrokinetic activity in preclinical models, likely due to increased electrophilicity and receptor binding . In contrast, the methyl group (electron-donating) in 4-Methoxy-5-methyl-2-amino-benzamide may reduce such activity but improve metabolic stability or lipophilicity. Methoxy vs.
Role of Heterocycles Thiazole-containing benzamides (e.g., ) introduce rigidity and π-stacking capabilities, which may enhance binding to hydrophobic enzyme pockets . The absence of heterocycles in 4-Methoxy-5-methyl-2-amino-benzamide simplifies synthesis but may limit target specificity.
This group is critical in drugs like sulfonamides for antimicrobial activity . Morpholine derivatives (e.g., AS-4370) exhibit reduced dopamine D2 receptor antagonism, minimizing side effects like extrapyramidal symptoms .
Synthetic Routes Synthesis of 4-Methoxy-5-methyl-2-amino-benzamide likely parallels methods for chloro analogs, involving amide coupling (e.g., acetic acid-mediated reactions in ) or nucleophilic substitutions. However, methyl groups may require milder conditions compared to chlorination .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Methyl groups are less prone to oxidative metabolism than chlorine, suggesting a longer half-life for 4-Methoxy-5-methyl-2-amino-benzamide .
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